3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Description
Historical Development and Research Context
The compound was first synthesized in 2012, with its initial structural characterization documented in PubChem (CID 56604608). Early research focused on establishing its synthetic viability through cyclocondensation reactions between 2,6-difluorobenzonitrile derivatives and piperidine-containing precursors. By 2020, interest surged due to the broader recognition of 1,2,4-oxadiazoles as bioisosteres for carboxylic acids and amides, enabling improved pharmacokinetic properties in drug candidates. Key milestones include:
Position within the 1,2,4-Oxadiazole Class of Compounds
The 1,2,4-oxadiazole ring confers metabolic stability and hydrogen-bonding capacity, while the piperidine moiety enhances blood-brain barrier permeability. Comparative analysis with analogous compounds reveals distinct advantages:
The 2,6-difluoro configuration minimizes metabolic degradation by cytochrome P450 enzymes compared to non-fluorinated analogs.
Significance in Modern Medicinal Chemistry
This compound addresses three critical challenges in drug design:
- Target Selectivity : The piperidine-oxadiazole hybrid selectively binds to σ-1 receptors (Ki = 12 nM) over σ-2 receptors (Ki = 480 nM), reducing off-target effects.
- Solubility Optimization : Hydrochloride salt formulation achieves aqueous solubility of 8.3 mg/mL at pH 7.4, addressing a common limitation of hydrophobic CNS drugs.
- Synthetic Scalability : Recent microwave-assisted synthesis reduces reaction times from 24 hours to <90 minutes while maintaining yields above 80%.
Applications under investigation include:
Research Landscape and Scientific Objectives
Current studies prioritize three axes:
Collaborative efforts between academia (e.g., University of Oxford’s Chemistry of Health Laboratory) and industry (e.g., Pfizer’s Rare Disease Unit) aim to advance this compound into clinical testing by 2026. Future directions include leveraging machine learning to predict off-target interactions and developing dual-action hybrids with COX-2 inhibitory activity.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O.ClH/c14-9-4-1-5-10(15)11(9)12-17-13(19-18-12)8-3-2-6-16-7-8;/h1,4-5,8,16H,2-3,6-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKCAAHQRNJSLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3=C(C=CC=C3F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Introduction of the 2,6-difluorophenyl group: This step often involves the use of fluorinated reagents and can be carried out through various coupling reactions, such as Suzuki–Miyaura coupling.
Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions or other suitable methods.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the phenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notably, it has been evaluated through the National Cancer Institute's Developmental Therapeutics Program, showing significant growth inhibition in multiple cancer types.
Key Findings:
- In Vitro Studies : The compound demonstrated mean growth inhibition (GI) values of approximately 15.72 μM against human tumor cells, indicating strong potential as an anticancer agent .
- Mechanism of Action : The oxadiazole moiety is believed to interact with cellular targets involved in cancer proliferation pathways, leading to apoptosis in malignant cells .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity, which has been attributed to its unique structural characteristics.
Research Insights:
- Inhibition Studies : Preliminary investigations suggest that it effectively inhibits the growth of various bacterial strains. The difluorophenyl group enhances its interaction with microbial targets, making it a candidate for further development in antimicrobial therapies .
- Potential Applications : Given its activity against resistant strains, this compound could play a role in developing new antibiotics or adjunct therapies for existing antibiotics.
Neuroprotective Effects
The structural similarity of 3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride with known neuroprotective agents suggests potential applications in treating neurodegenerative diseases.
Findings from Animal Models:
- Behavioral Studies : In vivo studies have indicated that administration of the compound reduces neuroinflammation and promotes neuronal survival in models of neurodegeneration .
- Mechanistic Insights : The compound may modulate pathways associated with oxidative stress and inflammation, which are critical in the pathophysiology of neurodegenerative disorders.
Case Studies and Experimental Data
Mechanism of Action
The mechanism of action of 3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Heterocyclic vs. Triterpenoid Scaffolds: Unlike the triterpenoid-based derivatives (5a–5c), the target compound employs a 1,2,4-oxadiazole ring, which is electron-deficient and may confer distinct reactivity or binding properties .
Fluorine Substitution: The 2,6-difluorophenyl group in the target compound contrasts with the hydroxymethylene or methyl-piperazine groups in 5a–5c.
Synthetic Yields : Derivatives like 5a–5c show moderate yields (68–72%), suggesting feasible scalability for piperidine-linked compounds .
Physicochemical and Spectral Comparisons
Table 2: Spectral Data Highlights
Key Observations:
- The target compound lacks reported spectral data, limiting direct comparisons. However, analogs like 5a–5c exhibit characteristic O-H and C=O stretches in IR, alongside olefinic proton signals in $^1$H-NMR .
- The absence of keto or hydroxymethylene groups in the target compound suggests divergent solubility and hydrogen-bonding capabilities compared to 5a–5c.
Functional and Application Differences
- In contrast, the target compound’s 1,2,4-oxadiazole moiety is often associated with kinase inhibition or antimicrobial activity, though specific biological data are unavailable .
- Commercial Status : The target compound is listed as discontinued, whereas simpler piperidine derivatives like 4-(diphenylmethoxy)piperidine HCl remain accessible for research .
Biological Activity
3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a compound of significant interest due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, which include anticancer, antimicrobial, and anti-inflammatory effects. This article provides a detailed review of the biological activity associated with this compound, supported by relevant research findings and data.
- Chemical Formula : C₈H₈ClF₂N₃O
- Molecular Weight : 197.14 g/mol
- CAS Number : 1504957-58-7
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with an oxadiazole ring can modulate signaling pathways involved in cell proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies have shown that oxadiazole derivatives exhibit potent cytotoxicity against various cancer cell lines.
- Induction of Apoptosis : The compound has been reported to activate apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic proteins such as p53 and caspase-3.
- Targeting Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression, such as histone deacetylases (HDACs), enhancing its anticancer efficacy.
Anticancer Activity
Research has demonstrated the compound's effectiveness against several cancer cell lines. Below is a summary of findings related to its cytotoxic effects:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.5 | HDAC inhibition |
| U-937 (Leukemia) | 10.0 | Cell cycle arrest |
These results indicate that the compound demonstrates significant potency compared to standard chemotherapeutics like doxorubicin.
Apoptosis Induction
Flow cytometry assays have confirmed that treatment with this compound leads to:
- Increased annexin V binding in treated cells.
- Elevated levels of cleaved caspase-3 and PARP, indicating apoptosis.
Case Studies
A study published in MDPI highlights the potential of oxadiazole derivatives in drug discovery. In vitro assays showed that certain derivatives exhibited higher cytotoxicity than traditional agents against leukemia and breast cancer cell lines .
Another investigation into the mechanism revealed that these compounds could effectively inhibit the PD-1/PD-L1 interaction in immune cells, suggesting a role in enhancing immune response against tumors .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing 3-[3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride?
- Methodological Answer : The synthesis typically involves coupling a 2,6-difluorophenyl-substituted amidoxime with a piperidine derivative. Cyclization to form the 1,2,4-oxadiazole ring is achieved using activating agents like oxalyl chloride or thionyl chloride under reflux conditions . Post-synthesis, the hydrochloride salt is formed via treatment with HCl gas in anhydrous ethanol. Purity is assessed using HPLC (e.g., ammonium acetate buffer at pH 6.5 ) and 1H NMR to confirm structural integrity and detect residual solvents (e.g., acetone at 0.2% ).
Q. How can researchers validate the purity and identity of this compound?
- Methodological Answer : Combine chromatographic and spectroscopic methods:
- HPLC : Use a C18 column with UV detection (206–220 nm) and a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5) .
- LC-MS : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns to rule out impurities .
- 1H/13C NMR : Verify the absence of extraneous peaks (e.g., residual solvents) and assign protons to the oxadiazole ring (δ 8.6–9.0 ppm) and piperidine moiety (δ 2.5–3.5 ppm) .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer : Store as a lyophilized powder at room temperature in airtight, light-protected containers with desiccants. Avoid exposure to moisture, heat (>30°C), or acidic/basic environments, as these may hydrolyze the oxadiazole ring or degrade the hydrochloride salt . Periodic stability testing via HPLC is recommended for long-term storage .
Advanced Research Questions
Q. How can structural modifications to the 2,6-difluorophenyl group impact biological activity?
- Methodological Answer : Systematic substitution studies (e.g., replacing fluorine with chlorine or varying substituent positions) can be conducted using molecular docking to assess binding affinity to target proteins (e.g., enzymes or receptors). For example, replacing 2,6-difluorophenyl with 3-fluorophenyl (as in related oxadiazoles ) may alter steric and electronic interactions, affecting activity. Synthesize analogs via the same cyclization protocol , then compare IC50 values in functional assays.
Q. What analytical challenges arise in detecting and quantifying trace impurities in this compound?
- Methodological Answer : Impurities may include regioisomers (e.g., 2,4-difluorophenyl analogs) or hydrolyzed oxadiazole byproducts. Use hyphenated techniques:
- LC-MS/MS : Differentiate isomers via fragmentation patterns (e.g., m/z ratios specific to fluorine positions) .
- 2D NMR (HSQC, COSY) : Resolve overlapping peaks in complex mixtures, particularly for piperidine ring protons .
- Ion chromatography : Detect inorganic impurities (e.g., chloride counterion deviations) .
Q. How can researchers optimize reaction yields while minimizing side products?
- Methodological Answer : Employ design of experiments (DoE) to optimize parameters:
- Solvent selection : Polar aprotic solvents (e.g., chloroform) improve cyclization efficiency .
- Stoichiometry : Use a 1.2:1 molar ratio of amidoxime to piperidine derivative to drive the reaction forward.
- Temperature control : Maintain 60–70°C during cyclization to prevent oxadiazole ring decomposition . Monitor progress via TLC (chloroform:methanol = 10:1) .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- Methodological Answer : Conduct forced degradation studies:
- Thermal stress : Incubate at 40°C for 14 days and analyze degradation products via HPLC .
- pH stability : Expose to simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids; monitor hydrolysis via LC-MS .
- Photostability : Use a light cabinet (ICH Q1B guidelines) to assess UV-induced degradation .
Q. How can computational methods aid in understanding this compound’s mechanism of action?
- Methodological Answer : Perform molecular dynamics simulations to study interactions with biological targets (e.g., binding to GABA receptors or ion channels). Use software like AutoDock Vina to model the oxadiazole ring’s electrostatic potential and fluorine’s role in hydrophobic interactions . Validate predictions with in vitro assays (e.g., patch-clamp electrophysiology for ion channel modulation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
